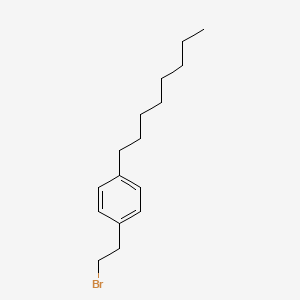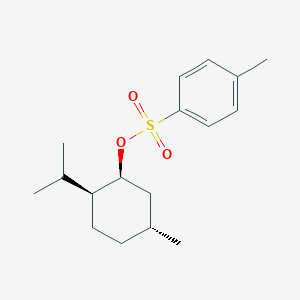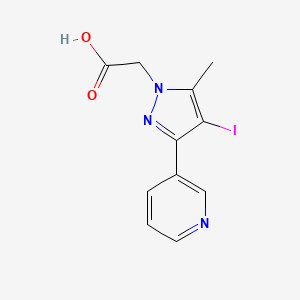
(S)-7,8-Dihydroxy Efavirenz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7,8-Dihydroxy Efavirenz is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1. Efavirenz is a crucial component of highly active antiretroviral therapy (HAART) and is known for its efficacy in reducing viral loads in patients with HIV .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7,8-Dihydroxy Efavirenz involves several key steps. One of the primary methods includes the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is conducted at a temperature of -45°C and does not require the addition of tetramethylethylenediamine, simplifying the purification process . The reaction yields a key intermediate, which is further processed to obtain this compound.
Industrial Production Methods: Industrial production of Efavirenz and its derivatives often employs continuous flow chemistry to enhance the yield and safety of the process. Continuous flow reactors improve the selectivity of reactions and facilitate the safe scale-up of production .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-7,8-Dihydroxy Efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
(S)-7,8-Dihydroxy Efavirenz has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its efficacy in treating HIV and its potential use in combination therapies.
Industry: The compound is explored for its applications in pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Etravirine: Known for its efficacy against HIV strains resistant to other NNRTIs.
Rilpivirine: A newer NNRTI with a favorable side effect profile.
Uniqueness: (S)-7,8-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NNRTIs. Its ability to undergo various chemical modifications also makes it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H9ClF3NO4 |
|---|---|
Molekulargewicht |
347.67 g/mol |
IUPAC-Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m0/s1 |
InChI-Schlüssel |
QKGKQHJMJSQQBF-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CC1C#C[C@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Kanonische SMILES |
C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
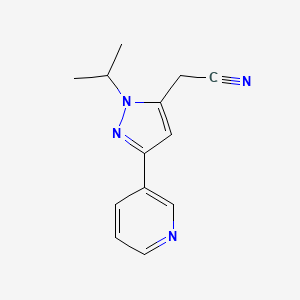
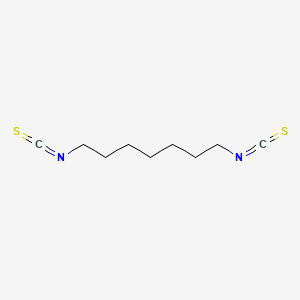
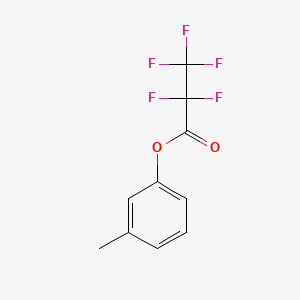
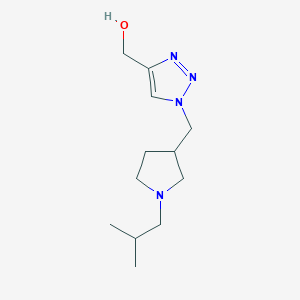
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)




